1-Azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azaspiro[5.5]undecane-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2377035-45-3 . It has a molecular weight of 233.74 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO2.ClH/c13-10(14)9-4-7-11(12-8-9)5-2-1-3-6-11;/h9,12H,1-8H2,(H,13,14);1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder . The salt data for this compound is Cl .Scientific Research Applications
Chemical Synthesis and Modifications Research on 1-Azaspiro[5.5]undecane-3-carboxylic acid; hydrochloride and its derivatives has led to various synthetic strategies and applications in chemistry. For instance, the hydrolytic cleavage of 1-substituted 2-azaspiro[4.5]undeca-1,6,9-trienes in an acid medium results in dienone-phenol rearrangement, producing substituted N-[2-(p-hydroxyphenyl)ethyl] carboxylic acid amides. This reaction showcases the compound's potential in creating chemically complex structures with significant applications in synthetic organic chemistry (Glushkov et al., 2011).
Antibacterial Agents The compound's derivatives have been explored as potential antibacterial agents. Research involving the synthesis of thirty-six derivatives of ciprofloxacin, employing 1-oxa-9-azaspiro[5.5]undecane, revealed distinct activity against certain strains of bacteria, demonstrating the therapeutic potential of these derivatives in addressing bacterial infections (Lukin et al., 2022).
Peptide Synthesis The versatility of 1-Azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride extends into peptide synthesis. A novel reagent, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), has been developed for the synthesis of N-protected amino acid-ASUD esters, active esters useful in peptide synthesis. This advancement highlights the compound's role in facilitating the creation of peptides while preserving the enantiomeric purity of the amino acids (Rao et al., 2016).
Synthetic Approaches to Spiroaminals 1-Azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride is a key building block in the synthesis of spiroaminals, compounds found at the core of natural or synthetic products with significant biological activities. The strategies developed for synthesizing these spiroaminals underscore the compound's importance in the creation of biologically active molecules with potential applications across various fields of medicine and pharmacology (Sinibaldi & Canet, 2008).
Safety And Hazards
properties
IUPAC Name |
1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-10(14)9-4-7-11(12-8-9)5-2-1-3-6-11;/h9,12H,1-8H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKXLRYJKMUZNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(CN2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.